molecular formula C14H16N2O2S B5052213 2-methyl-1-oxido-3-thiophen-2-yl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-4-ium 4-oxide

2-methyl-1-oxido-3-thiophen-2-yl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-4-ium 4-oxide

Cat. No.: B5052213
M. Wt: 276.36 g/mol
InChI Key: DOKPPGVQOZXVAX-UHFFFAOYSA-N
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Description

2-methyl-1-oxido-3-thiophen-2-yl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-4-ium 4-oxide is a complex heterocyclic compound that features a thiophene ring fused with a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-oxido-3-thiophen-2-yl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-4-ium 4-oxide typically involves multi-step organic reactions. One common method includes the use of an Ugi-Zhu three-component reaction followed by a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process. This method uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst, with microwave-dielectric heating to increase the overall yield and decrease reaction time .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-oxido-3-thiophen-2-yl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-4-ium 4-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of halogenated or alkylated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-1-oxido-3-thiophen-2-yl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-4-ium 4-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-1-oxido-3-thiophen-2-yl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-4-ium 4-oxide is unique due to its complex fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials with specialized functions .

Properties

IUPAC Name

2-methyl-1-oxido-3-thiophen-2-yl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-4-ium 4-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-10-14(13-8-5-9-19-13)16(18)12-7-4-2-3-6-11(12)15(10)17/h5,8-9H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKPPGVQOZXVAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=O)C2=C(N1[O-])CCCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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